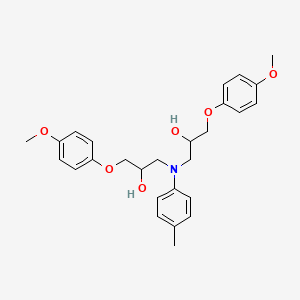
3,3'-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of novel 3,3’-(p-tolylazanediyl)di(propanehydrazide) derivatives were synthesized and their molecular structures were confirmed by IR, 1H, 13C NMR spectroscopy and mass spectrometry data . The synthesis involved bearing double sets of thiosemicarbazide, oxadiazolethione, variously N- and S-substituted triazolethione, pyrrole, and hydrazone moieties .Molecular Structure Analysis
The molecular structure of the synthesized compounds was confirmed by IR, 1H, 13C NMR spectroscopy and mass spectrometry data . X-ray analysis of one of the synthesized compounds revealed that the molecules in the crystal are associated by means of intermolecular hydrogen bonds of OH···N type, forming centrosymmetric dimers .Chemical Reactions Analysis
The antioxidant activity of the synthesized compounds was screened by a DPPH radical scavenging assay, reducing power assay, and ferric reducing antioxidant power assay . Among the synthesized compounds, one has been identified as possessing the highest antioxidant activity, which is 1.25–2 times higher than that of the commercial antioxidant butylated hydroxytoluene .Applications De Recherche Scientifique
Molecular Mechanisms of Action : Compounds like Bisphenol A (BPA), structurally similar to the queried chemical, are primarily used in the manufacture of plastics and resins. Their molecular mechanisms of action, particularly in reproductive toxicity, are a subject of extensive study due to their widespread exposure and potential adverse effects on human and wildlife populations (Wetherill et al., 2007).
Bioremediation and Environmental Impact : The biodegradation of compounds like BPA, often used in industrial and residential applications, is crucial due to their recognition as Endocrine Disrupting Chemicals (EDCs). Studies show that certain enzymes, like laccase, can significantly degrade BPA, indicating potential bioremediation applications (Chhaya & Gupte, 2013).
Aquatic Environment and Endocrine Disruption : The presence of BPA and its derivatives in the aquatic environment and their endocrine-disruptive effects on aquatic organisms are well-documented. This research is significant for understanding the environmental impact of such compounds and developing strategies to mitigate these effects (Kang, Aasi, & Katayama, 2007).
Metabolic Pathways and Transformation Products : Studies on the metabolism of BPA by organisms, including liver microsomes in mammals, reveal various metabolites and transformation products. These insights are important for understanding the biological impact and potential toxicity pathways of such compounds (Jaeg et al., 2004).
Photocatalytic Degradation for Environmental Remediation : Research into photocatalytic methods for the degradation of BPA and similar compounds, such as using UV and UV/H2O2 processes, is significant for environmental remediation. These methods show promise in effectively reducing the concentration of these compounds in the environment (Felis, Ledakowicz, & Miller, 2011).
Propriétés
IUPAC Name |
1-(N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methylanilino)-3-(4-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO6/c1-20-4-6-21(7-5-20)28(16-22(29)18-33-26-12-8-24(31-2)9-13-26)17-23(30)19-34-27-14-10-25(32-3)11-15-27/h4-15,22-23,29-30H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAQSIHESOGZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(COC2=CC=C(C=C2)OC)O)CC(COC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2718799.png)
![N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2718800.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide](/img/structure/B2718802.png)
![Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate](/img/structure/B2718803.png)

![N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2718807.png)
![methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2718810.png)


![(2,5-Dimethylfuran-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2718815.png)
![tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2718817.png)

